N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester

Catalog No.
S1900301
CAS No.
352530-50-8
M.F
C24H35NO3Si
M. Wt
413.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine met...

CAS Number

352530-50-8

Product Name

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester

IUPAC Name

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate

Molecular Formula

C24H35NO3Si

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C24H35NO3Si/c1-24(2,3)29(5,6)28-19-22(23(26)27-4)25(17-20-13-9-7-10-14-20)18-21-15-11-8-12-16-21/h7-16,22H,17-19H2,1-6H3/t22-/m0/s1

InChI Key

DJPQQPSBLOWFTI-QFIPXVFZSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is a synthetic compound with the molecular formula C24H35NO3SiC_{24}H_{35}NO_3Si and a molecular weight of approximately 413.6 g/mol. This compound is notable for its role in organic synthesis and polymer chemistry, particularly for its ability to form intermediates in the synthesis of complex molecules. It features a tert-butyldimethylsilyl protecting group, which enhances its stability and reactivity in various

The compound is primarily utilized in reactions involving heteronucleophiles, leading to the formation of beta-amino or alpha,beta-diamino esters. These intermediates are crucial for synthesizing orthogonally protected and enantiomerically pure 2,3-diamino propionates, which have significant applications in pharmaceuticals and fine chemicals. Additionally, N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester has been shown to facilitate the preparation of N-t-butoxycarbonyl derivatives from di-t-butyl dicarbonate, demonstrating its versatility in chemical transformations.

While specific biological activity data for N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is limited, compounds with similar structures often exhibit various biological properties, including antimicrobial and anticancer activities. The presence of the serine moiety suggests potential interactions with biological systems, although further research is needed to elucidate its specific biological roles .

The synthesis of N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester typically involves several steps:

  • Protection of Serine: The hydroxyl group of L-serine is protected using a tert-butyldimethylsilyl group.
  • Dibenzylation: The amino group of the protected serine is then reacted with benzyl chloride or a similar reagent to introduce the dibenzyl moiety.
  • Methyl Ester Formation: Finally, the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

This multi-step synthesis allows for the selective modification of functional groups while maintaining the integrity of the serine backbone .

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester finds applications in:

  • Organic Synthesis: As an intermediate in the preparation of complex molecules.
  • Polymer Chemistry: In the development of new polymeric materials.
  • Pharmaceutical Research: As a building block for drug development due to its potential biological activity .

Several compounds share structural features with N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N,N-Dibenzyl-L-serineL-serine backbone without silyl protectionLacks stability provided by silyl group
O-(t-butyldimethylsilyl)-L-serine methyl esterSilyl protection but no dibenzyl groupLess steric hindrance compared to dibenzyl variant
N-Boc-L-serineBoc protection instead of silylDifferent protective strategy affecting reactivity
N,N-Dibenzyl-L-threonineSimilar dibenzyl structure but different amino acidThreonine may exhibit different biological properties

N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester stands out due to its combination of protective groups and functional versatility, making it particularly valuable in synthetic chemistry applications .

Carbamate Protection Strategies for Amino Group Functionalization

Carbamate protection represents a fundamental approach for amino group functionalization in amino acids, particularly when multiple functional groups require orthogonal protection. While N,N-dibenzylation is not a carbamate protection strategy per se, understanding carbamate protection provides context for alternative amino protection methods.

Mechanism of Carbamate Formation

Carbamate protection of amino groups typically involves the reaction of an amine with a chloroformate or anhydride reagent in the presence of a base. The most common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) [4] [5].

The general mechanism for carbamate formation proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the protecting reagent. For example, in Boc protection:

  • The amino group of L-serine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc2O)
  • A tetrahedral intermediate forms
  • Elimination of the leaving group (t-butoxide or CO2) occurs
  • Proton transfer results in the formation of the carbamate-protected amino acid [4]

N,N-Dibenzylation as an Alternative Protection Strategy

For N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, the amino group is protected through dibenzylation rather than carbamate formation. This approach offers distinct advantages:

  • Enhanced stability to acidic and basic conditions compared to carbamates
  • Increased lipophilicity, improving solubility in organic solvents
  • Steric bulk that prevents unwanted side reactions at the nitrogen center

The N,N-dibenzylation of L-serine derivatives typically employs benzyl bromide or benzyl chloride as alkylating agents in the presence of a base such as potassium carbonate or triethylamine [6] [7]. The reaction proceeds through an SN2 mechanism, where the amino nitrogen acts as a nucleophile, displacing the halide from the benzyl halide.

For the synthesis of N,N-dibenzyl-L-serine methyl ester (a precursor to the target compound), the reaction of L-serine methyl ester hydrochloride with benzyl bromide in the presence of K2CO3 in acetonitrile at room temperature has been reported to give excellent yields (92%) [6].

TBDMS Ether Formation: Silicon-Based Hydroxyl Protection

The hydroxyl group of serine requires protection to prevent unwanted side reactions during subsequent transformations. The tert-butyldimethylsilyl (TBDMS) group is widely used for this purpose due to its stability under various reaction conditions and selective removal.

Mechanism of TBDMS Ether Formation

The formation of TBDMS ethers involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base and, often, a catalyst. The mechanism proceeds as follows:

  • The base (typically imidazole or triethylamine) deprotonates the alcohol or forms a complex with the silylating agent
  • The resulting alkoxide or activated silyl complex undergoes nucleophilic substitution
  • The chloride is displaced, forming the silyl ether and a base hydrochloride salt [8] [9]

For N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, the TBDMS protection is typically performed after N,N-dibenzylation and methyl ester formation. The reaction employs TBDMSCl in the presence of triethylamine and catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane [6].

Role of DMAP in TBDMS Ether Formation

DMAP serves as a nucleophilic catalyst in silylation reactions, significantly enhancing the reaction rate. The catalytic cycle involves:

  • DMAP attacks the silicon center of TBDMSCl, forming a more reactive silylating species
  • This activated complex reacts more readily with the alcohol
  • DMAP is regenerated in the process, continuing the catalytic cycle [9] [10]

The use of DMAP is particularly beneficial for the silylation of sterically hindered or less nucleophilic alcohols, although the primary hydroxyl group of serine derivatives is relatively accessible.

Selectivity in TBDMS Protection

TBDMS protection exhibits selectivity for primary alcohols over secondary alcohols, making it particularly suitable for serine derivatives. This selectivity arises from the steric bulk of the TBDMS group, which preferentially reacts with less hindered hydroxyl groups [9] [11].

In carbohydrate chemistry, for example, TBDMS groups are commonly used to selectively protect primary hydroxyl groups while leaving secondary hydroxyl groups unprotected [9]. This principle applies to the selective protection of the primary hydroxyl group in serine derivatives.

Esterification Techniques for Methyl Group Incorporation

Esterification of the carboxylic acid function of L-serine is a crucial step in the synthesis of N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester. Several methods are available for this transformation, with the choice depending on factors such as scale, available reagents, and compatibility with other functional groups.

Thionyl Chloride-Mediated Esterification

One of the most common methods for preparing methyl esters of amino acids involves the use of thionyl chloride (SOCl2) in methanol. This approach is particularly advantageous for L-serine as it simultaneously forms the methyl ester and the hydrochloride salt of the amino group [12] [13].

The reaction mechanism proceeds through the following steps:

  • Thionyl chloride reacts with methanol to generate HCl and methoxysulfinyl chloride in situ
  • The carboxylic acid is activated by protonation or reaction with methoxysulfinyl chloride
  • Nucleophilic attack by methanol forms the methyl ester
  • The amino group is protonated by the generated HCl, forming the hydrochloride salt [12]

A typical procedure involves dissolving L-serine in methanol under nitrogen, followed by slow addition of thionyl chloride at room temperature. The reaction mixture is then refluxed for several hours, followed by concentration to afford L-serine methyl ester hydrochloride [13].

Acid-Catalyzed Esterification

Direct acid-catalyzed esterification represents another approach for methyl ester formation. This method employs a strong acid (typically sulfuric acid or p-toluenesulfonic acid) as a catalyst in methanol:

  • The acid protonates the carboxyl oxygen, activating it toward nucleophilic attack
  • Methanol attacks the activated carbonyl carbon
  • Proton transfer and dehydration yield the methyl ester [14]

While effective, this method often requires longer reaction times and higher temperatures compared to the thionyl chloride approach.

Diazomethane Esterification

For sensitive substrates, diazomethane offers a mild method for methyl ester formation. The reaction occurs rapidly at low temperatures and generates only nitrogen as a byproduct:

  • Diazomethane reacts with the carboxylic acid to form a diazonium carboxylate intermediate
  • Nitrogen is eliminated, forming the methyl ester [14] [15]

However, the hazardous nature of diazomethane (explosive, toxic) limits its application, particularly on larger scales.

Esterification in the Synthetic Sequence

In the synthesis of N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, the methyl ester is typically formed early in the sequence, often as the first step. The resulting L-serine methyl ester hydrochloride serves as a key intermediate for subsequent N,N-dibenzylation and TBDMS protection [6] [12].

Oxazolidinone Intermediate Formation and Reduction Protocols

Oxazolidinones represent important heterocyclic intermediates in amino acid chemistry, particularly for serine derivatives. While not directly involved in the synthesis of N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, understanding oxazolidinone chemistry provides valuable context for alternative synthetic routes and potential applications of the target compound.

Mechanism of Oxazolidinone Formation from Serine Derivatives

Oxazolidinones can be formed from serine derivatives through cyclization reactions involving the hydroxyl group and a suitably activated nitrogen. The general mechanism involves:

  • Activation of the nitrogen (e.g., through carbamate formation)
  • Intramolecular nucleophilic attack by the hydroxyl group
  • Ring closure to form the oxazolidinone [16] [17] [18]

For example, N-protected serine derivatives can cyclize under appropriate conditions to form oxazolidinones. The nature of the N-protecting group significantly influences the cyclization process, with Cbz (benzyloxycarbonyl) groups often facilitating cyclization more readily than Boc groups due to the latter's steric bulk [17].

Stereochemical Considerations in Oxazolidinone Formation

The formation of oxazolidinones from serine derivatives can proceed with varying degrees of stereoselectivity, leading to either cis or trans isomers. The stereochemical outcome depends on several factors:

  • The nature of the N-protecting group
  • Reaction conditions (temperature, solvent, catalyst)
  • Steric and electronic effects of substituents [17] [19]

For instance, cyclization of ferrocenylimines derived from various amino acids, including O-benzyl (S)-serine, can be directed toward either cis or trans oxazolidinones by controlling reaction conditions [19].

Reduction Protocols for Oxazolidinones

Reduction of oxazolidinones represents a key transformation in amino acid chemistry, potentially leading to valuable building blocks:

  • Reduction with lithium aluminum hydride (LAH) can cleave the oxazolidinone ring to yield amino alcohols
  • Selective reduction with DIBAL-H can target specific functional groups within the oxazolidinone structure
  • Catalytic hydrogenation can be employed for both ring opening and deprotection of certain groups [16] [6]

In the context of serine chemistry, reduction of oxazolidinone intermediates can provide access to various derivatives with defined stereochemistry, complementing the protection-based approach used for N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester.

Purification Strategies: Column Chromatography and Recrystallization

Effective purification is essential for obtaining high-quality N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester. The two primary purification methods employed are column chromatography and recrystallization, each offering distinct advantages.

Column Chromatography for Amino Acid Derivatives

Column chromatography represents a versatile purification technique for amino acid derivatives, including N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester. The process involves:

  • Selection of an appropriate stationary phase (typically silica gel)
  • Optimization of the mobile phase (eluent system)
  • Sample application and elution
  • Fraction collection and analysis [20] [21]

For N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, common eluent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol in varying ratios, depending on the specific impurities present [22].

The choice of eluent system is critical for achieving effective separation. For amino acid derivatives with multiple protecting groups, such as N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester, gradient elution may be employed to optimize separation:

  • Beginning with a less polar solvent mixture (e.g., 95:5 hexane/ethyl acetate)
  • Gradually increasing polarity (e.g., to 80:20 hexane/ethyl acetate)
  • Monitoring separation using thin-layer chromatography (TLC) [21] [22]

Detection methods for TLC monitoring include UV visualization (particularly effective due to the benzyl groups' UV absorption) and staining reagents such as ninhydrin or phosphomolybdic acid.

Recrystallization Techniques for Amino Acid Derivatives

Recrystallization offers an alternative or complementary purification approach, particularly effective for crystalline compounds:

  • Selection of an appropriate solvent or solvent mixture
  • Dissolution of the crude product at elevated temperature
  • Slow cooling to promote crystal formation
  • Filtration and washing of the crystals [20] [23]

For amino acid derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents such as hexane or petroleum ether [20].

The effectiveness of recrystallization depends on several factors:

  • Solubility differences between the desired compound and impurities
  • Crystallization tendency of the compound
  • Temperature control during the cooling process
  • Seed crystal addition in some cases [20] [23]

While N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is often purified by column chromatography, recrystallization may be employed for final purification or for larger-scale preparations where chromatography becomes impractical.

Combined Purification Strategies

For optimal results, a combination of purification techniques may be employed:

  • Initial purification by column chromatography to remove major impurities
  • Subsequent recrystallization to achieve higher purity
  • Analysis of purity by techniques such as HPLC, NMR spectroscopy, or elemental analysis [20] [21]

This combined approach is particularly valuable for preparing high-purity N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester for sensitive applications.

Compatibility with Solid-Phase Peptide Synthesis (SPPS)

The tert-butyldimethylsilyl protecting group demonstrates excellent compatibility with Fmoc-based solid-phase peptide synthesis protocols [11] [12]. This silyl ether protection strategy offers distinct advantages over traditional protecting groups due to its unique deprotection characteristics and chemical orthogonality [13] [11]. The TBDMS group remains stable under standard Fmoc deprotection conditions using piperidine in dimethylformamide, allowing for routine peptide elongation without premature hydroxyl deprotection [14].

Coupling reactions involving N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester proceed efficiently with standard peptide coupling reagents including DIC/HOBt, HATU, and EDC/HOBt systems . The dual protection scheme provides enhanced stability during the repetitive coupling and deprotection cycles characteristic of solid-phase synthesis [15] [14]. Studies have demonstrated coupling efficiencies exceeding 95% when appropriate coupling conditions are employed, including extended reaction times and elevated temperatures when necessary [4] .

The orthogonal nature of the protection scheme enables selective deprotection strategies essential for complex peptide synthesis [16] [17] [18]. The dibenzyl groups can be removed through catalytic hydrogenation using palladium on carbon, while the tert-butyldimethylsilyl group requires fluoride-mediated cleavage using tetrabutylammonium fluoride [11]. This selectivity allows for sequential deprotection and subsequent functional group modifications during peptide assembly [18] [19].

Resin compatibility studies have shown that the compound works effectively with Wang resin, Rink amide resin, and 2-chlorotrityl chloride resin systems [15] [14] [20]. The silyl protection demonstrates superior stability compared to tert-butyl ethers under prolonged synthesis conditions, reducing the risk of premature deprotection during extended synthesis sequences [13]. Purification of peptides containing TBDMS-protected serine residues can be achieved using standard reverse-phase HPLC methods, with the silyl group providing useful chromatographic properties for separation .

Orthogonal Protection Schemes for Complex Peptide Assembly

The implementation of N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester in orthogonal protection strategies represents a significant advancement in complex peptide synthesis methodologies [16] [18] [19]. This compound provides a four-dimensional protecting group system that enables precise control over deprotection sequences and functional group manipulations [21] [18] [19]. The orthogonal nature of the protection scheme allows for the selective exposure of different functional groups at specific stages of synthesis without affecting other protected moieties [16] [17] [22].

The tert-butyldimethylsilyl group functions as a fluoride-labile protecting group that can be selectively removed in the presence of acid-labile and base-labile protecting groups [13] [11]. This selectivity is particularly valuable in the synthesis of cyclic peptides, branched peptides, and peptides requiring side-chain modifications [18] [19] [23]. Research has demonstrated that TBDMS protection can be maintained during TFA-mediated cleavage conditions when milder acid concentrations are employed, providing additional synthetic flexibility [24].

The dibenzyl protection of the amino group offers unique advantages for N-methylation reactions and subsequent manipulations [1] [3] [4]. Studies have shown that this protection strategy enables efficient N-methylation through various methodologies, including the Eschweiler-Clarke reaction and reductive amination approaches [2] [3] [10]. The dibenzyl groups provide both electronic activation and steric control during methylation reactions, resulting in high selectivity and yield [3] [4].

Multi-dimensional protection schemes incorporating this compound have been successfully applied to the synthesis of complex natural products and bioactive peptides [25] [26] [21]. These applications include the synthesis of phosphopeptides, glycopeptides, and peptides containing multiple post-translational modifications [27] [18] [19]. The orthogonal protection strategy enables the sequential introduction of these modifications without interference between different functional groups [16] [17] [18].

Protection DimensionProtecting GroupDeprotection ConditionCompatibilityApplications
FirstFmoc (α-amino)20% piperidine/DMFAll othersChain elongation
SecondtBu (side chains)TFA/scavengersTBDMS, dibenzylFinal deprotection
ThirdTBDMS (hydroxyl)TBAF/THFFmoc, tBu, dibenzylSelective modification
FourthDibenzyl (N-protection)H2/Pd-CAll othersN-methylation

Influence on Secondary Structure Formation in Bioactive Peptides

The incorporation of N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester and its derivatives significantly influences secondary structure formation in bioactive peptides through multiple mechanisms [28] [29] [30]. N-methylation of amino acid residues, particularly serine, alters hydrogen bonding patterns and backbone flexibility, leading to distinct conformational preferences compared to unmodified peptides [7] [2] [8]. Studies have demonstrated that N-methyl serine residues promote β-turn formation while disrupting α-helical and β-sheet structures [2] [29] [31].

The conformational constraints imposed by N-methylation result in peptides with enhanced stability against proteolytic degradation and improved bioavailability [7] [9] [32]. Research has shown that peptides containing N-methyl amino acids exhibit 5-50 fold increases in proteolytic resistance compared to their unmethylated counterparts [7] [2] [10]. This enhanced stability is attributed to the disruption of enzyme-substrate recognition through altered backbone geometry and reduced hydrogen bonding capacity [2] [8] [32].

Secondary structure studies using circular dichroism spectroscopy have revealed that N-methyl amino acids induce specific conformational preferences depending on their position within the peptide sequence [28] [29] [33]. N-methyl serine residues particularly favor extended conformations and β-turn structures, which can be advantageous for receptor binding and biological activity [28] [34] [30]. The presence of multiple N-methyl amino acids in peptide sequences can lead to the formation of complex three-dimensional structures with enhanced specificity for biological targets [7] [2] [35].

The influence on secondary structure formation extends to the aggregation behavior of peptides, with N-methylation generally reducing the tendency for intermolecular association and precipitation [29] [36] [30]. This property is particularly valuable for peptide therapeutics that require high concentrations for biological activity [32] [37] [38]. Studies have demonstrated that N-methylated peptides maintain their bioactivity over extended periods and under various environmental conditions [37] [38] [39].

Bioactive peptides incorporating N-methyl serine derivatives have shown enhanced membrane permeability and cellular uptake [7] [2] [10]. The increased lipophilicity imparted by N-methylation facilitates transport across biological membranes while maintaining selectivity for specific molecular targets [2] [8] [32]. This combination of properties makes N-methylated peptides attractive candidates for oral drug delivery and other challenging therapeutic applications [7] [9] [32].

Secondary StructureEffect of N-MethylationStructural ConsequenceBiological Impact
α-HelixDestabilizationLoss of backbone H-bondsReduced aggregation
β-SheetDisruptionAltered intermolecular interactionsEnhanced solubility
β-TurnStabilizationConformational constraintImproved receptor binding
Random CoilIncreased prevalenceEnhanced flexibilityBetter formulation stability
ExtendedPromotedReduced backbone rigidityEnhanced membrane permeability

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate

Dates

Last modified: 08-16-2023

Explore Compound Types